Home > Products > Screening Compounds P146283 > 2-N-Carboxamidonormianserin
2-N-Carboxamidonormianserin - 119200-45-2

2-N-Carboxamidonormianserin

Catalog Number: EVT-1178371
CAS Number: 119200-45-2
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

2-N-Carboxamidonormianserin is classified as a substituted piperazine derivative. Its structural modifications position it within a class of compounds that exhibit significant antiserotonin activity, making it a subject of interest in pharmacological research aimed at treating mood disorders and other psychiatric conditions. The compound is also noted for its potential in various biological applications, which will be discussed further in this article.

Synthesis Analysis

The synthesis of 2-N-Carboxamidonormianserin involves several key steps, typically starting from mianserin or related piperazine derivatives. The synthesis can be outlined as follows:

  1. Starting Material: Mianserin serves as the primary precursor.
  2. Functionalization: The introduction of the carboxamide group at the nitrogen position is achieved through various chemical reactions, often involving acylation methods.
  3. Reagents and Conditions: Common reagents include acyl chlorides or anhydrides, with reactions typically conducted under controlled temperature and pH conditions to ensure optimal yield and purity.
  4. Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate the desired compound effectively.

The specific parameters such as reaction times, temperatures, and solvent systems can vary based on the chosen synthetic route, but detailed optimization studies are often performed to maximize yield and minimize by-products .

Molecular Structure Analysis

The molecular structure of 2-N-Carboxamidonormianserin can be characterized by its unique arrangement of atoms:

  • Molecular Formula: C16_{16}H20_{20}N2_{2}O2_{2}
  • Molecular Weight: Approximately 288.35 g/mol
  • Structural Features: The compound features a piperazine ring, a carboxamide functional group, and aromatic moieties that contribute to its pharmacological properties.

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to elucidate the structure. The NMR spectra provide insight into the hydrogen environment, while MS confirms the molecular weight and fragmentation pattern, aiding in structural verification.

Chemical Reactions Analysis

2-N-Carboxamidonormianserin participates in various chemical reactions that are crucial for its biological activity:

  1. Acylation Reactions: These reactions are fundamental in modifying the piperazine ring to enhance antiserotonin activity.
  2. Hydrolysis: Under certain conditions, the carboxamide group can undergo hydrolysis, which may affect the compound's stability and bioavailability.
  3. Receptor Binding Studies: The compound's interaction with serotonin receptors (5-HT receptors) can be analyzed through binding assays that measure affinity and selectivity.

These reactions are vital for understanding how structural changes impact the pharmacological profile of 2-N-Carboxamidonormianserin compared to other similar compounds .

Mechanism of Action

The mechanism of action of 2-N-Carboxamidonormianserin primarily involves its interaction with serotonin receptors in the brain:

  • Serotonin Receptor Modulation: The compound exhibits high affinity for various serotonin receptor subtypes, particularly 5-HT2A_{2A} and 5-HT2C_{2C}, which are implicated in mood regulation.
  • Antagonistic Activity: By blocking these receptors, 2-N-Carboxamidonormianserin may help alleviate symptoms of depression and anxiety by modulating serotonergic signaling pathways.

Research indicates that this mechanism may lead to fewer side effects compared to traditional antidepressants, making it a promising candidate for further development .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-N-Carboxamidonormianserin are critical for understanding its behavior in biological systems:

  • Solubility: The compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability studies indicate that the compound remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry (DSC), providing insights into purity and phase transitions.

These properties influence formulation strategies for potential therapeutic applications .

Applications

The scientific applications of 2-N-Carboxamidonormianserin extend across various fields:

  1. Pharmacology: Its potential as an antidepressant makes it a candidate for clinical trials aimed at treating mood disorders.
  2. Research Tool: As a serotonin receptor antagonist, it serves as a valuable tool in neuropharmacological studies investigating serotonin's role in behavior and mood regulation.
  3. Synthetic Chemistry: The methodologies developed for synthesizing this compound contribute to broader research in medicinal chemistry by providing insights into structure-activity relationships.
Introduction to 2-N-Carboxamidonormianserin (FCC13)

Historical Context of Tetracyclic Antidepressant Derivatives

The development of FCC13 is intrinsically linked to the evolution of tetracyclic antidepressants, beginning with mianserin's introduction in the 1970s as a novel agent with fewer anticholinergic effects than tricyclic antidepressants. Mianserin demonstrated a distinctive mechanism combining noradrenergic enhancement with potent histamine H₁ and serotonin receptor blockade, establishing the tetracyclic scaffold as pharmacologically versatile. By the late 1980s and early 1990s, researchers systematically modified mianserin's structure to explore the functional consequences of altering the side chain at the 2-N position. This effort yielded FCC13 and its amidine analogue FCC5, synthesized specifically to probe how electrostatic and steric properties at this critical position influenced receptor affinity profiles and blood-brain barrier penetration. Ian Matthew Leitch's foundational 1993 doctoral research provided comprehensive pharmacological characterization of these compounds, establishing FCC13 as a compound with significant peripheral and central serotonergic effects distinct from its structural congener FCC5 [1] [2]. These investigations occurred during a period of intense exploration into serotonin receptor subtypes, providing critical insights that informed subsequent drug development across therapeutic areas including allergy, migraine, and affective disorders.

Structural Rationale for Modifying Mianserin Analogues

The structural design of FCC13 focused on targeted modification of mianserin's dimethylaminoethyl side chain—a region recognized as crucial for receptor interactions. Chemists replaced the terminal dimethylamino group (-N(CH₃)₂) of mianserin with a carboxamide moiety (-CONH₂), fundamentally altering the molecule's electronic properties, hydrogen-bonding capacity, and pKa while preserving the tetracyclic core responsible for receptor recognition. This modification produced significant consequences for receptor binding and distribution:

  • Electronic and Steric Effects: The carboxamide group introduced a hydrogen-bond donor/acceptor pair absent in mianserin, potentially enabling additional interactions within the orthosteric site of histamine and serotonin receptors. The neutral, polar nature of the carboxamide at physiological pH contrasted sharply with the basic tertiary amine of mianserin, reducing cationic character and influencing membrane permeability [2] [7].
  • Conformational Implications: Molecular modeling suggested that the carboxamide's planar geometry and restricted rotation (compared to the flexible dimethylamino group) could limit optimal positioning within certain CNS receptor subtypes, partially explaining observed differences in central activity profiles between FCC13 and mianserin.
  • Comparative Structural Analysis:

Table 1: Structural Comparison of Mianserin, FCC5, and FCC13

Structural FeatureMianserinFCC5 (Carboxamidine)FCC13 (Carboxamide)
2-N Side Chain-CH₂CH₂N(CH₃)₂-CH₂C(=NH)NH₂-CH₂C(=O)NH₂
Ionization at pH 7.4Cationic (protonated amine)Cationic (amidinium)Neutral
Molecular FormulaC₁₈H₂₀N₂C₁₈H₂₁N₃C₁₈H₁₉N₃O
Molecular Weight264.36 g/mol279.39 g/mol293.37 g/mol
CAS Registry Number24219-97-4119200-44-1119200-45-2

[2] [4] [7]

Pharmacological evaluation revealed that FCC13 retained potent antagonism at peripheral histamine H₁ and serotonin receptors but exhibited attenuated central effects compared to mianserin. Notably, FCC13 demonstrated:

  • Peripheral Antagonism: Intravenous administration (100 μg/kg) produced long-lasting (>1 hour) blockade of serotonin- and histamine-induced bronchoconstriction in guinea pigs, equipotent to FCC5 [2] [4].
  • Central Serotonergic Activity: FCC13 inhibited serotonin-mediated behaviors (e.g., L-5-HTP-induced head twitches in mice; ID₅₀ = 1.85 mg/kg intraperitoneally) and fenfluramine-induced facilitation of flexor reflex activity in spinalized rats (IC₅₀ = 0.57 mg/kg intraperitoneally), confirming CNS penetration and 5-HT receptor blockade, albeit generally requiring higher doses than mianserin [2] [4].
  • Differentiation from FCC5: Crucially, FCC5 lacked these central effects at equivalent doses despite similar peripheral antihistaminic and antiserotonergic potency, highlighting how subtle structural changes (amidine vs. amide) dramatically influenced neuropharmacology [2].

Table 2: Key Pharmacological Properties of FCC13 in Preclinical Models

Pharmacological ActionExperimental ModelFCC13 Potency (Dose)Comparison to Mianserin
Peripheral 5-HT Antagonism5-HT-induced bronchoconstriction (guinea pig)Effective at 100 μg/kg intravenousSimilar potency
Peripheral H₁ AntagonismHistamine-induced bronchoconstriction (guinea pig)Effective at 100 μg/kg intravenousSimilar potency
Vascular 5-HT₂ AntagonismAttenuation of 5-HT pressor effects (pithed rat)Effective at 0.5 mg/kg intravenous~5-fold less potent than FCC5
Anti-inflammatory ActionInhibition of 5-HT-induced paw edema (rat)ID₅₀ = 0.65 mg/kg intraperitoneally; 5.8 mg/kg oralSimilar intraperitoneal, superior oral potency vs. FCC5
Central 5-HT₂/5-HT₂C AntagonismL-5-HTP-induced head twitch (mouse)ID₅₀ = 1.85 mg/kg intraperitoneallyLess potent than mianserin
Central Serotonergic EffectsFenfluramine-induced FRA facilitation (rat)IC₅₀ = 0.57 mg/kg intraperitoneallyPresent, unlike FCC5

[2] [4]

Significance of 5-Hydroxytryptamine and Histamine Receptor Antagonism in Drug Design

FCC13 emerged during a transformative period in receptor pharmacology, coinciding with the molecular characterization of multiple 5-hydroxytryptamine receptor subtypes. Its dual antagonism of histamine H₁ receptors and specific serotonin receptors (particularly 5-HT₂ family members) provided compelling evidence that targeting both pathways simultaneously offered therapeutic advantages in inflammatory and anaphylactic conditions:

  • Synergistic Anti-inflammatory Effects: Serotonin and histamine act synergistically in acute inflammation, allergic responses, and nociception. FCC13's ability to concurrently block both mediators (demonstrated by inhibition of serotonin/histamine-induced bronchoconstriction and serotonin-induced paw edema) validated a multi-target strategy for allergic and inflammatory conditions. Oral efficacy (ID₅₀ = 5.8 mg/kg for paw edema inhibition) further supported its potential as a peripherally acting therapeutic agent [2] [4].
  • Receptor Subtype Selectivity Implications: FCC13's pharmacological profile helped elucidate functional roles of specific serotonin receptors. Its potent inhibition of serotonin-mediated pressor responses implicated vascular 5-HT₂A receptor blockade, while inhibition of fenfluramine-induced neuronal facilitation suggested antagonism at central 5-HT₂B/2C receptors. This contrasted with FCC5, which despite similar peripheral H₁/5-HT₂ blockade, lacked appreciable central serotonergic effects, highlighting the importance of chemical structure on CNS penetration and central receptor engagement [2] [3].
  • Peripherally-Restricted Drug Design Paradigm: The distinct profiles of FCC13 (central 5-HT antagonism at moderate/high doses) and FCC5 (minimal central effects) demonstrated that structural modifications could achieve peripherally selective histamine/serotonin antagonists. This offered a blueprint for designing non-sedating antihistaminics and anti-inflammatory agents by minimizing penetration across the blood-brain barrier or reducing affinity for central receptors [2] [4].

Table 3: Receptor Subtypes Targeted by FCC13 and Functional Consequences

Receptor TypePrimary Signaling MechanismKey Physiological RolesFCC13's Pharmacological Action
Histamine H₁Gq/11 → ↑IP₃/DAGBronchoconstriction, vasodilation, edema, pruritusPotent antagonism (prevents histamine-induced bronchoconstriction)
5-HT₂AGq/11 → ↑IP₃/DAGVascular smooth muscle contraction, platelet aggregation, neuronal excitationAntagonism (attenuates 5-HT pressor responses; inhibits peripheral inflammation)
5-HT₂BGq/11 → ↑IP₃/DAGGastric fundus contraction, endothelium-dependent vasorelaxation (NO), potential CNS rolesLikely antagonism (contributes to inhibition of fenfluramine effects?)
5-HT₂CGq/11 → ↑IP₃/DAGPro-opiomelanocortin neuron inhibition (appetite), mood regulation, CSF production modulationLikely central antagonism (inhibits L-5-HTP head twitches; fenfluramine reflex facilitation)
5-HT₃Ligand-gated cation channelEmesis (chemoreceptor trigger zone), nociception, gut reflexesLimited data; structural similarity suggests potential weak activity

[2] [3] [4]

The development of FCC13 thus contributed fundamentally to pharmacophore models of histamine H₁ and serotonin 5-HT₂ receptor antagonists. Its structure-activity relationship data underscored the delicate balance required to achieve desired receptor polypharmacology while avoiding unwanted CNS effects—a principle guiding subsequent development of agents like mirtazapine (derived from mianserin but with distinct receptor profile) and novel anti-migraine drugs targeting specific serotonin receptor subtypes. Furthermore, FCC13 served as a prototype demonstrating that oral activity and sustained duration of action (>1 hour after intravenous administration) were achievable in modified tetracyclic compounds designed for peripheral mediator blockade [2] [3] [6].

Properties

CAS Number

119200-45-2

Product Name

2-N-Carboxamidonormianserin

IUPAC Name

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene-5-carboxamide

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C18H19N3O/c19-18(22)20-9-10-21-16-8-4-2-6-14(16)11-13-5-1-3-7-15(13)17(21)12-20/h1-8,17H,9-12H2,(H2,19,22)

InChI Key

KZRDDIMEUPJTAW-UHFFFAOYSA-N

SMILES

C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42

Synonyms

2-carboxamido-1,2,3,4,10,14b-hexahydrodibenzo(c.f.)pyranzino(1,2-a)azepine
2-N-carboxamidonormianserin
FCC13

Canonical SMILES

C1CN2C(CN1C(=O)N)C3=CC=CC=C3CC4=CC=CC=C42

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.